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Compound of Interest

Compound Name: Lenacapavir

Cat. No.: B1654289

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of lenacapavir with alternative antiretroviral
agents, based on available indirect treatment comparison (ITC) studies. The information is
intended to support researchers, scientists, and drug development professionals in their
understanding of lenacapavir's relative efficacy and safety profile. Data is presented through
structured tables, detailed experimental protocols, and visual diagrams to facilitate
interpretation.

Comparative Efficacy and Safety of Lenacapavir

Indirect treatment comparisons are statistical methods used to compare interventions from
different clinical trials when head-to-head trials are not available. The following tables
summarize the quantitative data from key ITC studies involving lenacapavir for both treatment
of multidrug-resistant HIV-1 and for pre-exposure prophylaxis (PrEP).

Lenacapavir for the Treatment of Multidrug-Resistant
HIV-1

An unanchored simulated treatment comparison was conducted to assess the efficacy of
lenacapavir in combination with an optimized background regimen (OBR) against other
treatments for heavily treatment-experienced (HTE) individuals with multidrug-resistant (MDR)
HIV-1.[1][2]

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1654289?utm_src=pdf-interest
https://www.benchchem.com/product/b1654289?utm_src=pdf-body
https://www.benchchem.com/product/b1654289?utm_src=pdf-body
https://www.benchchem.com/product/b1654289?utm_src=pdf-body
https://www.benchchem.com/product/b1654289?utm_src=pdf-body
https://www.benchchem.com/product/b1654289?utm_src=pdf-body
https://www.benchchem.com/product/b1654289?utm_src=pdf-body
https://www.researchgate.net/figure/The-mechanism-of-action-of-LEN-at-the-multiple-stages-of-the-HIV-1-life-cycle-Image_fig4_371120792
https://pmc.ncbi.nlm.nih.gov/articles/PMC11036291/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1654289?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Lenacapavir + OBR
vs. Fostemsavir +
OBR

Outcome

Lenacapavir + OBR .
. Lenacapavir + OBR
vs. Ibalizumab +

OBR

vs. OBR alone

Virologic Suppression
(HIV-1 RNA <50
copies/mL) at Weeks
24-28 (Odds Ratio;
95% Confidence

6.57 (1.34-32.28)

Interval)

8.93 (2.07-38.46) 12.74 (1.70-95.37)

Change from Baseline
in CD4 Cell Count

Similar

Similar

OBR: Optimized Background Regimen

Lenacapavir for HIV Pre-Exposure Prophylaxis (PrEP)

An indirect treatment comparison was performed to evaluate the relative efficacy of long-acting

injectable lenacapavir and cabotegravir for HIV PrEP. The analysis used two network

approaches with either no PrEP or daily oral emtricitabine/tenofovir disoproxil fumarate (F/TDF)

as common comparators.[3]

Outcome

Lenacapavir vs. Cabotegravir (Hazard
Ratio; 95% Credible Interval)

HIV Acquisition Risk (using no PrEP as common

comparator)

1.04 (0.19-5.69)

HIV Acquisition Risk (using oral F/TDF as

common comparator)

Evidence of no difference

Experimental Protocols

The following sections detail the methodologies of the key clinical trials that provided the data

for the indirect treatment comparisons.
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Lenacapavir Clinical Trials

CAPELLA (NCT04150068): This Phase 2/3 study evaluated the safety and efficacy of
lenacapavir in heavily treatment-experienced people with multidrug-resistant HIV-1 infection.

[1][2]

Study Design: The trial had two cohorts. In the randomized cohort, participants were
assigned to receive either oral lenacapavir or placebo in addition to their failing regimen for
14 days, followed by open-label subcutaneous lenacapavir every six months plus an
optimized background regimen. The non-randomized cohort received open-label
lenacapavir and an optimized background regimen from the start.

Inclusion Criteria: Adults with confirmed HIV-1, resistance to at least two antiretroviral agents
from three of the four main classes, and ongoing viral replication despite treatment.

Primary Endpoint: The proportion of participants in the randomized cohort with at least a 0.5
log10 copies/mL reduction in HIV-1 RNA from baseline at the end of the 14-day functional
monotherapy period.

PURPOSE 1 (NCT04994509) and PURPOSE 2 (NCT04925752): These are ongoing Phase 3
trials evaluating the safety and efficacy of lenacapavir for HIV PrEP in different populations.

Study Design: Both are double-blind, randomized, active-controlled studies. PURPOSE 1

enrolls cisgender women, while PURPOSE 2 enrolls cisgender men, transgender women,
transgender men, and gender non-binary individuals who have sex with men. Participants
are randomized to receive either subcutaneous lenacapavir every six months or daily oral
F/TDF.

Inclusion Criteria: HIV-negative individuals at high risk for HIV infection.

Primary Endpoint: The rate of incident HIV infections in the lenacapavir group compared to
the F/TDF group.

Comparator Clinical Trials

BRIGHTE (NCT02362503): This Phase 3 trial assessed the safety and efficacy of fostemsavir
in heavily treatment-experienced adults with multidrug-resistant HIV-1.
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o Study Design: The study included a randomized and a non-randomized cohort. In the
randomized cohort, participants received either fostemsavir or placebo in addition to their
failing regimen for eight days, followed by open-label fostemsavir plus an optimized
background regimen. The non-randomized cohort received open-label fostemsavir and an
optimized background regimen.

e Inclusion Criteria: Adults with HIV-1, limited treatment options due to resistance, intolerance,
or contraindications, and a viral load =400 copies/mL.

e Primary Endpoint: The mean change in HIV-1 RNA from baseline at day 8 in the randomized
cohort.

TMB-301 (NCT02475629): This Phase 3 trial evaluated the safety and efficacy of ibalizumab in
heavily treatment-experienced adults with multidrug-resistant HIV-1.

» Study Design: A single-arm, open-label study where participants received a loading dose of
intravenous ibalizumab followed by maintenance infusions every two weeks, in combination
with an optimized background regimen.

« Inclusion Criteria: Adults with multidrug-resistant HIV-1, a viral load of >1000 copies/mL, and
limited treatment options.

e Primary Endpoint: The proportion of patients with a =20.5 log10 copies/mL decrease in viral
load from baseline to day 14.

HPTN 083 (NCT02720094) and HPTN 084 (NCT03164564): These Phase 2b/3 trials evaluated
the safety and efficacy of long-acting injectable cabotegravir for HIV PrEP.

e Study Design: Both were double-blind, double-dummy, randomized, active-controlled trials
comparing injectable cabotegravir every eight weeks to daily oral F/TDF. HPTN 083 enrolled
cisgender men and transgender women who have sex with men, while HPTN 084 enrolled
cisgender women.

e Inclusion Criteria: HIV-negative individuals at high risk for HIV infection.

e Primary Endpoint: The rate of incident HIV infections in the cabotegravir group compared to
the F/TDF group.
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Visualizations
Lenacapavir Signaling Pathway

Lenacapavir is a first-in-class HIV-1 capsid inhibitor that disrupts multiple essential steps in the
viral lifecycle.[4] It binds to the interface between capsid protein (p24) subunits, interfering with

capsid assembly and disassembly. This dual mechanism of action inhibits the nuclear import of
viral DNA, virus assembly and release, and the formation of a mature capsid core.[4]
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Caption: Lenacapavir's dual mechanism of action in the HIV-1 lifecycle.

Experimental Workflow for Indirect Treatment
Comparison

The process of conducting an unanchored simulated treatment comparison involves several
key steps, from systematic literature review to statistical analysis.

Systematic Literature Review
(Identify relevant clinical trials)

\ 4
Feasibility Assessment
(Evaluate similarity of trials and populations)

o

Data Extraction
(Aggregate data from comparator trials)

Individual Patient Data (IPD)
(From Lenacapavir trial)

Simulate Comparator Population
(Generate a virtual population matching the comparator trial's characteristics)

Develop Outcome Model
(Using Lenacapavir IPD to predict outcomes based on patient characteristics)

Predict Outcomes in Simulated Population
(Apply the outcome model to the simulated comparator population)

Indirect Treatment Comparison
(Compare predicted outcomes with observed outcomes from comparator trial)

Click to download full resolution via product page

Caption: Workflow for an unanchored simulated treatment comparison.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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